molecular formula C16H19NO B563714 rac Didesisopropyl Tolterodine CAS No. 1189501-90-3

rac Didesisopropyl Tolterodine

Cat. No.: B563714
CAS No.: 1189501-90-3
M. Wt: 241.334
InChI Key: LZARZVSGZSQUGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac Didesisopropyl Tolterodine is a metabolite of tolterodine, a muscarinic receptor antagonist used primarily in the treatment of urinary incontinence. The compound has the molecular formula C₁₆H₁₉NO and a molecular weight of 241.33 g/mol . It is known for its role in research and development, particularly in the study of muscarinic receptors and their antagonists.

Scientific Research Applications

rac Didesisopropyl Tolterodine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

    Chemistry: Used as a reference standard in analytical chemistry to study the properties and behavior of muscarinic receptor antagonists.

    Biology: Employed in the study of cellular and molecular mechanisms involving muscarinic receptors.

    Medicine: Investigated for its potential therapeutic effects and as a tool to understand the pharmacokinetics and pharmacodynamics of tolterodine and its metabolites.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting muscarinic receptors

Mechanism of Action

Target of Action

Rac Didesisopropyl Tolterodine, also known as 2-(3-Amino-1-phenylpropyl)-4-methylphenol, primarily targets the muscarinic receptors . These receptors play a crucial role in the contraction of the urinary bladder and salivation .

Mode of Action

This compound acts as a competitive antagonist at muscarinic receptors . This antagonism results in the inhibition of bladder contraction and a decrease in detrusor pressure . The compound is metabolized in the liver, resulting in the formation of the 5-hydroxymethyl derivative, a major pharmacologically active metabolite . Both this compound and the 5-hydroxymethyl metabolite exhibit a high specificity for muscarinic receptors .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the cholinergic system . By antagonizing the muscarinic receptors, the compound affects the signaling pathways mediated by these receptors, leading to a decrease in bladder contraction and detrusor pressure .

Pharmacokinetics

The related compound tolterodine is known to have a high volume of distribution, indicating extravascular distribution . Tolterodine is extensively metabolized, with a high clearance rate and a half-life of less than 2 hours in all species . It is expected that this compound would have similar pharmacokinetic properties.

Result of Action

The primary result of this compound’s action is the inhibition of bladder contraction and a decrease in detrusor pressure . This leads to an increase in residual urine, reflecting an incomplete emptying of the bladder . These effects contribute to the compound’s therapeutic effect in the treatment of overactive bladder with symptoms of urinary frequency, urgency, or urge incontinence .

Preparation Methods

The synthesis of rac Didesisopropyl Tolterodine involves the chemical modification of tolterodine. One common method includes the reaction of tolterodine with specific reagents to remove the isopropyl groups, resulting in the formation of this compound . The reaction conditions typically involve the use of solvents and catalysts to facilitate the removal of the isopropyl groups. Industrial production methods may involve large-scale synthesis using similar chemical reactions but optimized for higher yields and purity.

Chemical Reactions Analysis

rac Didesisopropyl Tolterodine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the introduction of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or other nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of hydroxylated derivatives, while reduction may yield dehydroxylated products .

Comparison with Similar Compounds

rac Didesisopropyl Tolterodine is similar to other muscarinic receptor antagonists, such as tolterodine and its active metabolite, 5-hydroxymethyltolterodine. it is unique in its specific chemical structure and the absence of isopropyl groups. This structural difference may result in variations in its pharmacokinetic and pharmacodynamic properties compared to other similar compounds .

Similar compounds include:

Properties

IUPAC Name

2-(3-amino-1-phenylpropyl)-4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-12-7-8-16(18)15(11-12)14(9-10-17)13-5-3-2-4-6-13/h2-8,11,14,18H,9-10,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZARZVSGZSQUGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C(CCN)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675838
Record name 2-(3-Amino-1-phenylpropyl)-4-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189501-90-3
Record name 2-(3-Amino-1-phenylpropyl)-4-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: How was 2-(3-Amino-1-phenylpropyl)-4-methylphenol identified as a degradation product of Tolterodine Tartrate?

A1: During stability testing of Tolterodine Tartrate formulations under stressed conditions (40°C/75% RH, 3 months), an unknown impurity was detected using a stability-indicating RP-UPLC method. [] This method demonstrated good resolution between Tolterodine, its known impurities, and the unknown degradation product. The unknown impurity was then isolated using preparative HPLC and characterized using mass spectrometry and NMR spectroscopy. Analysis of the spectral data allowed for the structural elucidation of the impurity, identifying it as 2-(3-Amino-1-phenylpropyl)-4-methylphenol (des-N,N-diisopropyl Tolterodine). []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.